Cas no 5348-89-0 ((2R)-4-methyl-2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxine (non-preferred name))
5348-89-0 structure
Product Name:(2R)-4-methyl-2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxine (non-preferred name)
CAS-nummer:5348-89-0
MF:C19H20O4
MW:312.359705924988
CID:1583279
PubChem ID:219699
Update Time:2025-04-21
(2R)-4-methyl-2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxine (non-preferred name) Chemische en fysische eigenschappen
Naam en identificatie
-
- (2R)-4-methyl-2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxine (non-preferred name)
- 1,3_2,4-DI-O-BENZYLIDENE-5-DEOXY-DL-RIBITOL
- 1,4-DI-O-BENZYLIDENE-5-DEOXY-DL-RIBITOL
- NSC1354
- 5348-89-0
- NSC-1354
- MLS002637560
-
- Inchi: 1S/C19H20O4/c1-13-17-16(22-19(21-13)15-10-6-3-7-11-15)12-20-18(23-17)14-8-4-2-5-9-14/h2-11,13,16-19H,12H2,1H3/t13?,16?,17?,18?,19-/m1/s1
- InChI-sleutel: KNJHGAIWASQHSB-ZYYQETFNSA-N
- LACHT: O1C(C2C=CC=CC=2)OCC2C1C(C)O[C@@H](C1C=CC=CC=1)O2
Berekende eigenschappen
- Exacte massa: 312.1362
- Monoisotopische massa: 312.136
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 2
- Complexiteit: 376
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 4
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 36.9Ų
Experimentele eigenschappen
- Dichtheid: 1.152
- Kookpunt: 447.4°C at 760 mmHg
- Vlampunt: 148.1°C
- Brekindex: 1.545
- PSA: 36.92
- LogboekP: 3.60330
(2R)-4-methyl-2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxine (non-preferred name) Gerelateerde literatuur
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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